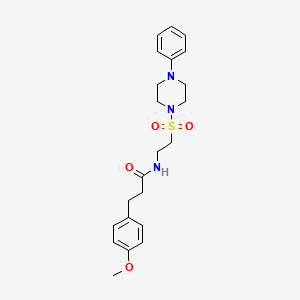
3-(4-methoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-methoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide" is a derivative of propanamide with potential biological activities. The presence of a methoxyphenyl group, a phenylpiperazine moiety, and a sulfonyl group suggests that this compound could exhibit interesting chemical and pharmacological properties, such as interactions with biological targets or potential antioxidant and anticancer activities .
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, including reductive amination, as seen in the synthesis of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives . The process typically requires careful selection of reagents and reaction conditions to ensure the formation of the desired product with the correct stereochemistry. The synthesis of similar compounds has been confirmed by various spectroscopic methods, including IR, 1H NMR, 13C NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using spectroscopic techniques and, in some cases, X-ray diffraction analysis. For instance, the 1H NMR spectra and X-ray diffraction analysis of N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides have revealed the existence of diastereomers and their conformations in solution and the solid state . These structural analyses are crucial for understanding the compound's interactions with biological targets and its overall reactivity.
Chemical Reactions Analysis
Compounds with similar structures have been shown to participate in various chemical reactions. For example, N-Ethyl-5-phenylisoxazolium-3′-sulfonate can undergo hydroxide-promoted reactions to form keto ketenimines, which can then react with nucleophiles to form stable enamine adducts . These reactions are indicative of the reactivity of the sulfonyl and amide groups, which are also present in the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of methoxy, sulfonyl, and amide groups can affect the compound's solubility, stability, and reactivity. The IR analysis of related compounds has provided insights into the vibrational frequencies of functional groups, which are indicative of their chemical environment . Additionally, the antioxidant and anticancer activities of similar compounds have been assessed, showing that some derivatives exhibit higher activity than known antioxidants like ascorbic acid .
Aplicaciones Científicas De Investigación
Pharmacodynamic and Pharmacokinetic Properties
Propofol Overview : Propofol is chemically unrelated to the specific compound but serves as an example of how similar compounds can be studied for their anesthetic properties. It is known for rapid anesthesia induction and maintenance, achieved via continuous infusion or intermittent bolus injections. Its suitability for outpatient surgery due to superior operating conditions and rapid postoperative recovery highlights the potential research interest in related compounds for anesthesia or sedation applications (Langley & Heel, 1988).
Therapeutic Options for Glaucoma Management
Carbonic Anhydrase Inhibitors (CAIs) : Sulfonamide-based CAIs are a primary therapeutic option for glaucoma management, demonstrating the importance of sulfonamides in drug development for eye conditions. The review covers sulfonamide/sulfamide/sulfamate CAIs and highlights the urgent need for new antiglaucoma CAIs/approaches (Masini et al., 2013).
Proton Pump Inhibitors and Pharmaceutical Impurities
Omeprazole and Impurities : Research into novel methods for the synthesis of omeprazole and its impurities offers insights into the development of proton pump inhibitors. This includes studying various pharmaceutical impurities and their synthesis processes, which could be relevant for researching related compounds (Saini et al., 2019).
Environmental and Analytical Applications
Environmental Monitoring of Water Pollutants : The occurrence of sulfonamides and other pharmaceuticals in aquatic environments underscores the importance of developing analytical methods for their detection and removal. This research domain can extend to related compounds, focusing on their environmental fate, effects, and treatment technologies (Sousa et al., 2018).
Removal of Organic Pollutants : The study of sulfamethoxazole, a persistent organic pollutant, from aqueous solutions using cleaner techniques highlights the environmental impact and removal strategies of such compounds. This research can inform similar studies on related compounds, focusing on adsorption, degradation, and cleaner removal technologies (Prasannamedha & Kumar, 2020).
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-29-21-10-7-19(8-11-21)9-12-22(26)23-13-18-30(27,28)25-16-14-24(15-17-25)20-5-3-2-4-6-20/h2-8,10-11H,9,12-18H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDSGCUHBYOTLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

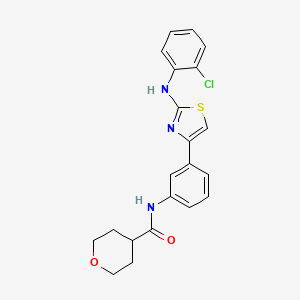
![N-benzyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2519741.png)
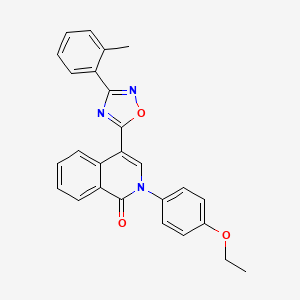

![2-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2519744.png)
![3-acetamido-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2519745.png)

![[4-(1H-indol-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2519747.png)
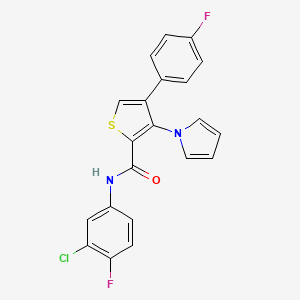
![2-(cyclopentylthio)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2519750.png)
![3-(4-ethoxyphenyl)-6-[(E)-2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2519753.png)
![3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2519754.png)
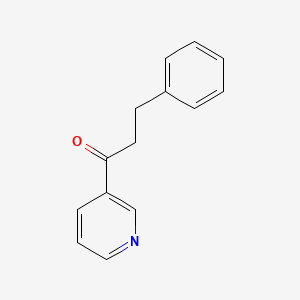
![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2519761.png)